(4-Formyl-3-methylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-formyl-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVPHQYUDZPVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624996 | |

| Record name | (4-Formyl-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398151-59-2 | |

| Record name | (4-Formyl-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-3-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Formyl-3-methylphenyl)boronic acid CAS 398151-59-2: A Comprehensive Technical Guide for Researchers

(4-Formyl-3-methylphenyl)boronic acid , with CAS number 398151-59-2, is a versatile organic compound that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring both a formyl group and a boronic acid moiety, makes it a valuable reagent for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 398151-59-2 |

| Molecular Formula | C₈H₉BO₃ |

| Molecular Weight | 163.97 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 165-175 °C (decomposes) |

| Boiling Point | 367.5±47.0 °C (Predicted) |

| Density | 1.28±0.1 g/cm³ (Predicted) |

| Purity | Typically ≥95% to ≥98% |

| Storage Conditions | Store in a cool, dry place. Recommended storage at 2-8 °C under inert gas. |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the formyl group, followed by a metal-halogen exchange and subsequent reaction with a borate ester, and finally deprotection. A general synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound.

A representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid is detailed below. This protocol can be adapted for this compound.

Suzuki-Miyaura Cross-Coupling Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mmol) or K₂CO₃ (2.0 mmol).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

-

Reaction Execution: Stir the reaction mixture vigorously at a specified temperature (typically between 80-110 °C) for the required time (usually 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.

Applications in Research and Drug Discovery

This compound is a valuable intermediate in the synthesis of a wide range of organic compounds. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

-

Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds, leading to the synthesis of complex biaryl and polyaryl structures. These structures are common motifs in many biologically active molecules.

-

Reductive Amination: The formyl group can readily undergo reductive amination with primary or secondary amines to introduce diverse amine-containing side chains.

-

Other Aldehyde Chemistry: The aldehyde functionality can also be utilized in other classical reactions such as Wittig reactions, aldol condensations, and the formation of imines and oximes.

This compound and its derivatives have been reported in the synthesis of inhibitors for various biological targets. For instance, substituted biaryl aldehydes are precursors to molecules that can interact with specific enzyme active sites or protein-protein interfaces. The general logic for its use in fragment-based drug discovery is depicted below.

Caption: Logical workflow for library synthesis using the title compound.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Hazard Statements (H-phrases):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

For full safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Boronic acids are known to be sensitive to air and moisture and can undergo dehydration to form boroxines. Therefore, storage under an inert atmosphere is recommended for long-term stability.

Technical Guide: Physicochemical Properties of (4-Formyl-3-methylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Formyl-3-methylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key intermediate for creating complex molecular architectures. A fundamental physicochemical property of any chemical compound is its molecular weight, which is crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization. This guide provides a detailed breakdown of the molecular weight of this compound.

Molecular Composition and Weight

The molecular formula for this compound is C₈H₉BO₃.[1][2] The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

Elemental Composition and Atomic Weights

The standard atomic weights of the elements constituting the molecule are provided by the International Union of Pure and Applied Chemistry (IUPAC).[3][4][5][6][7]

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Boron | B | 1 | 10.811 | 10.811 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 163.968 |

Calculated Molecular Weight

Based on the elemental composition, the calculated molecular weight of this compound is 163.97 g/mol .[8] This value is consistent with data available in chemical databases such as PubChem and from commercial suppliers.[2][8]

Chemical Structure

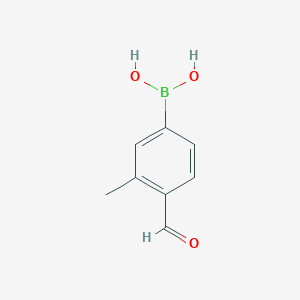

The arrangement of atoms within the this compound molecule is depicted in the following diagram.

Figure 1. 2D structure of this compound.

Methodological Note

The determination of the molecular weight presented in this guide is based on the established molecular formula and the standard atomic weights of the constituent elements as recognized by IUPAC. No experimental procedures were conducted to generate this data; instead, it is a fundamental calculation derived from widely accepted chemical principles and data aggregated in reputable chemical information sources.[2][8] The provided structural diagram is a standard 2D representation used in chemical literature to illustrate molecular connectivity.

References

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - 4-formyl-3-methylphenylboronic acid (C8H9BO3) [pubchemlite.lcsb.uni.lu]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Boron - Wikipedia [en.wikipedia.org]

- 5. Oxygen - Wikipedia [en.wikipedia.org]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Formyl-2-methylphenylboronic acid | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Formyl-3-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: (4-Formyl-3-methylphenyl)boronic acid

Introduction

This compound is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its bifunctional nature, featuring both a reactive aldehyde (formyl) group and a versatile boronic acid moiety, makes it a valuable reagent in the construction of complex molecular architectures. This is particularly true in the field of medicinal chemistry, where it is utilized in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from related compounds and are available from commercial suppliers. Key identifiers and predicted data are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 398151-59-2 | [1][2] |

| Molecular Formula | C₈H₉BO₃ | [1] |

| Molecular Weight | 163.97 g/mol | [3] |

| Purity | ≥97% | [4] |

| Predicted Monoisotopic Mass | 164.06447 Da | [5] |

| Predicted XlogP | None | [5] |

| Predicted Collision Cross Section ([M+H]⁺) | 130.5 Ų | [5] |

| Predicted Collision Cross Section ([M+Na]⁺) | 139.0 Ų | [5] |

| Predicted Collision Cross Section ([M-H]⁻) | 132.1 Ų | [5] |

Synthesis

The synthesis of formylphenylboronic acids generally requires a strategic approach to protect the reactive aldehyde group during the borylation step. A common method involves the protection of the formyl group as an acetal, followed by a metal-halogen exchange and subsequent reaction with a trialkyl borate.

General Synthetic Workflow

A plausible synthetic route for this compound starting from 4-bromo-2-methylbenzaldehyde is outlined below. This represents a general and widely applicable method for this class of compounds.

Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the synthesis of a substituted formylphenylboronic acid, which can be adapted for the target molecule.

Step 1: Acetal Protection of 4-Bromo-2-methylbenzaldehyde

-

To a solution of 4-bromo-2-methylbenzaldehyde in toluene are added ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

Upon completion, the reaction is cooled, and the organic layer is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected aldehyde.

Step 2: Borylation

-

The protected aldehyde is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

-

A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1 hour at this temperature.

-

Triisopropyl borate is then added dropwise, and the reaction is allowed to warm to room temperature overnight.

Step 3: Hydrolysis

-

The reaction mixture is quenched by the slow addition of aqueous HCl.

-

The mixture is stirred vigorously for several hours to ensure complete hydrolysis of both the boronate ester and the acetal.

-

The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by recrystallization or column chromatography affords the final product, this compound.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from the orthogonal reactivity of the formyl and boronic acid groups.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[6][7][8] This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.1 equivalents), an aryl halide (1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

The vessel is purged with an inert gas, and a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

-

The reaction mixture is heated with stirring until the starting materials are consumed (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.

-

The organic layer is separated, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired biaryl compound.

Building Block for Proteolysis-Targeting Chimeras (PROTACs)

This compound is listed as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The formyl group of this compound can be used as a reactive handle to attach a linker, which is then connected to a ligand for an E3 ligase. The boronic acid itself can be involved in forming reversible covalent bonds, a strategy that has been explored for the in-situ assembly of PROTACs. This approach involves administering the individual components of the PROTAC, which then assemble within the cell to form the active molecule.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, combined with the reactive handle provided by the formyl group, makes it an important tool for the synthesis of complex bioactive molecules, including the emerging class of PROTAC protein degraders. Further exploration of its reactivity and applications is likely to yield new and innovative therapeutic agents.

References

- 1. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-formyl-3-methylphenylboronic acid (C8H9BO3) [pubchemlite.lcsb.uni.lu]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

An In-depth Technical Guide to the Synthesis of (4-Formyl-3-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Formyl-3-methylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a formyl group and a boronic acid moiety, allows for versatile applications in cross-coupling reactions and other molecular elaborations. This technical guide provides a comprehensive overview of a primary synthesis route for this compound, including detailed experimental protocols, quantitative data, and a logical workflow diagram. The synthesis proceeds via a well-established pathway involving the protection of the aldehyde functionality of a suitable starting material, followed by a lithium-halogen exchange reaction, borylation, and subsequent deprotection to yield the target molecule.

Introduction

Arylboronic acids are a critical class of reagents in modern organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The specific compound, this compound (CAS Number: 398151-59-2), offers two reactive sites: the boronic acid for carbon-carbon bond formation and the aldehyde for a wide range of transformations such as reductive amination, Wittig reactions, and condensations. This dual functionality makes it a highly sought-after intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide outlines a common and effective synthetic strategy for its preparation.

Synthesis Pathway

The most prevalent and logical synthetic route to this compound commences with the commercially available 4-bromo-2-methylbenzaldehyde. The synthesis involves a three-step process:

-

Protection of the Aldehyde: The reactive formyl group is first protected as an acetal to prevent its reaction with the organometallic intermediate in the subsequent step. A common protecting group is the diethyl acetal, formed by reacting the aldehyde with triethyl orthoformate.

-

Lithium-Halogen Exchange and Borylation: The protected aryl bromide undergoes a lithium-halogen exchange reaction at low temperature using an organolithium reagent, typically n-butyllithium. The resulting aryllithium species is then quenched with a borate ester, such as triisopropyl borate, to form the corresponding boronate ester.

-

Deprotection and Hydrolysis: The final step involves the acidic hydrolysis of both the boronate ester and the acetal protecting group to yield the desired this compound.

The overall synthetic workflow is depicted in the following diagram:

Figure 1. Logical workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are detailed representations of the key steps in the synthesis of this compound.

Step 1: Synthesis of 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane (Acetal Protection)

Materials:

-

4-Bromo-2-methylbenzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromo-2-methylbenzaldehyde (1 equivalent), toluene (approx. 2 mL per mmol of aldehyde), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-bromo-2-methylphenyl)-1,3-dioxolane, which can often be used in the next step without further purification.

Step 2 & 3: Synthesis of this compound via Lithium-Halogen Exchange, Borylation, and Deprotection

Materials:

-

2-(4-Bromo-2-methylphenyl)-1,3-dioxolane

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 2 M)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-(4-bromo-2-methylphenyl)-1,3-dioxolane (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

-

To the resulting aryllithium solution, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester and the acetal.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₉BO₃ | [1][2] |

| Molecular Weight | 163.97 g/mol | [2] |

| CAS Number | 398151-59-2 | [1][2] |

| Typical Yield | 74% (overall for borylation/deprotection) | [3] |

| Appearance | White solid | [3] |

| ¹H NMR (400 MHz, acetone-d₆) | δ 10.31 (s, 1H), 8.31 (s, 1H), 7.87 (d, J = 7.6 Hz, 1H), 7.80 (m, 1H), 2.67 (s, 3H) | [3] |

| ¹³C NMR (100 MHz, acetone-d₆) | δ 193.8, 143.1, 139.0, 136.4, 132.7, 131.9, 19.8 | [3] |

Note: NMR data is for a mixture with its isomer, (3-formyl-4-methylphenyl)boronic acid. The chemical shifts provided correspond to the title compound.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a versatile building block for chemical synthesis. The outlined protocol, based on the protection of the aldehyde followed by a lithium-halogen exchange and borylation, is a standard and effective method. Careful control of reaction conditions, particularly temperature during the organometallic steps, is crucial for achieving high yields and purity. This guide provides the necessary details for researchers and professionals to successfully synthesize this important compound for their research and development needs.

References

Spectroscopic Profile of (4-Formyl-3-methylphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (4-Formyl-3-methylphenyl)boronic acid. Due to the limited availability of experimentally derived spectra for this specific compound in public-domain literature, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The provided experimental protocols are generalized for the analysis of arylboronic acids.

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 398151-59-2 | [1] |

| Molecular Formula | C₈H₉BO₃ | [1] |

| Molecular Weight | 163.97 g/mol | |

| Chemical Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. Predictions are derived from the known data of 4-Formylphenylboronic acid and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Analog Data (4-Formylphenylboronic acid)[2][3] |

| ~10.0 | s | Aldehyde (-CHO) | 9.92 |

| ~8.2 - 8.4 | br s | Boronic acid (-B(OH)₂) | 8.27 |

| ~7.9 - 8.1 | m | Aromatic (Ar-H) | 7.95 |

| ~7.8 - 7.9 | m | Aromatic (Ar-H) | 7.85 |

| ~2.5 | s | Methyl (-CH₃) | N/A |

Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Analog Data (4-Formylphenylboronic acid)[3] |

| ~193 | Aldehyde Carbonyl (C=O) | 193.1 |

| ~140 | Aromatic (C-B) | 137.5 |

| ~135 | Aromatic (C-CHO) | 135.2 |

| ~130 | Aromatic (C-H) | 129.5 |

| ~128 | Aromatic (C-H) | 128.9 |

| ~20 | Methyl (-CH₃) | N/A |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Analog Data (4-Formylphenylboronic acid)[3][4] |

| 3500 - 3200 | Broad | O-H stretch (boronic acid) | Yes |

| ~3050 | Medium | C-H stretch (aromatic) | Yes |

| ~2950 | Medium | C-H stretch (methyl) | N/A |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) | Yes |

| ~1700 | Strong | C=O stretch (aldehyde) | Yes |

| ~1600 | Medium | C=C stretch (aromatic) | Yes |

| ~1350 | Strong | B-O stretch | Yes |

| ~1200 | Strong | C-O stretch | Yes |

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Adducts [5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 165.07175 |

| [M+Na]⁺ | 187.05369 |

| [M-H]⁻ | 163.05719 |

| [M+NH₄]⁺ | 182.09829 |

| [M+K]⁺ | 203.02763 |

| [M]⁺ | 164.06392 |

Boronic acids have a known tendency to form cyclic trimers (boroxines) via dehydration, which can complicate mass spectra interpretation.[6]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid arylboronic acids.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).[7] Arylboronic acids may exhibit poor solubility or peak broadening in CDCl₃ due to oligomerization; DMSO-d₆ is often preferred.[8]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]

-

¹H NMR Acquisition:

-

Acquire spectra at room temperature.

-

Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction. Chemical shifts are reported relative to the residual solvent peak.[7]

-

-

¹³C NMR Acquisition:

-

Acquire spectra using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

A higher number of scans is typically required compared to ¹H NMR.

-

Chemical shifts are referenced to the solvent signal.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9]

-

Place a small amount of the solid sample directly onto the ATR crystal.[10]

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[10]

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.[9]

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.[9]

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.[11][12]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[11][13]

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire spectra in both positive and negative ion modes to determine the optimal ionization conditions.

-

Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.[12]

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Formylphenylboronic acid(87199-17-5) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 4-formyl-3-methylphenylboronic acid (C8H9BO3) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. reddit.com [reddit.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. "Arylboronic Acid Chemistry Under Electrospray Conditions" by L. Wang, C. Dai et al. [digitalcommons.georgiasouthern.edu]

An In-depth Technical Guide to the Chemical Stability and Storage of (4-Formyl-3-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for (4-Formyl-3-methylphenyl)boronic acid. The information presented is based on the general characteristics of arylboronic acids and data available for structurally similar compounds, intended to guide researchers in handling and preserving the integrity of this reagent.

Chemical Stability

This compound, like many arylboronic acids, is a crystalline solid that is generally stable under standard laboratory conditions. However, its stability can be influenced by environmental factors such as moisture, temperature, pH, and light. The primary degradation pathways for this class of compounds include dehydration to form boroxines, protodeboronation, and reactions involving the aldehyde functional group.

Dehydration and Boroxine Formation

A common characteristic of boronic acids is their tendency to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2][3] This process is typically driven by heat or the presence of a dehydrating agent and results in the loss of three water molecules from three molecules of the boronic acid.[1] While this transformation can alter the physical properties of the material, the reaction is often reversible upon exposure to water.[3]

References

- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of Ortho-Substituted Formylphenylboronic Acids: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, ortho-substituted formylphenylboronic acids represent a versatile class of reagents with significant applications in organic synthesis and medicinal chemistry. Their unique bifunctional nature, possessing both a reactive aldehyde and a boronic acid moiety, allows for their participation in a wide array of chemical transformations, making them valuable building blocks for the construction of complex molecular architectures and novel therapeutic agents.

This technical guide provides an in-depth overview of the reactivity of ortho-substituted formylphenylboronic acids, with a focus on their application in key synthetic methodologies. It includes a summary of quantitative reactivity data, detailed experimental protocols for seminal reactions, and visualizations of key reaction pathways and workflows to facilitate a deeper understanding of their chemical behavior.

Quantitative Reactivity Data

The reactivity of ortho-substituted formylphenylboronic acids is influenced by both electronic and steric factors. The position of the formyl group ortho to the boronic acid can lead to intramolecular interactions that modulate its reactivity compared to its meta and para isomers. The following tables summarize quantitative data from the literature on key reactions involving these compounds.

Table 1: Suzuki-Miyaura Coupling Reactions

| Ortho-Substituted Phenylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Formylphenylboronic acid | 2-Bromopyridine | Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | Ethylene glycol dimethyl ether/Water | Reflux | 20 | High (dimeric product) | [1] |

| 2-Formylphenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Not specified | Not specified | Not specified | Not specified | Not specified | - | [2] |

Table 2: Petasis (Borono-Mannich) Reactions

| Ortho-Substituted Phenylboronic Acid | Amine | Carbonyl | Solvent | Yield (%) | Reference |

| 2-Formylphenylboronic acid | Substituted Amines | - | Acetonitrile (ACN) | - | [3] |

| Not specified | Quinoline derivatives | - | Not specified | up to 97% ee | [4] |

| Arylboronic acids | Sulfonamides | Aldehydes | Not specified | up to 99:1 er | [4] |

Key Reaction Pathways and Workflows

The following diagrams illustrate the general mechanisms and workflows for key reactions involving ortho-substituted formylphenylboronic acids.

Experimental Protocols

The following are representative experimental protocols for key reactions involving ortho-substituted formylphenylboronic acids, compiled from the literature. These protocols are intended as a guide and may require optimization for specific substrates and scales.

Synthesis of 2-(Arylaminomethyl)phenylboronic Acid via Amination-Reduction

This protocol describes the synthesis of 2-(arylaminomethyl)phenylboronic acid from 2-formylphenylboronic acid and a secondary aromatic amine.[5]

Materials:

-

2-Formylphenylboronic acid

-

N-ethylaniline

-

Reducing agent (e.g., sodium borohydride)

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Apparatus for inert atmosphere reaction (optional)

Procedure:

-

In a round-bottom flask, dissolve 2-formylphenylboronic acid in the chosen anhydrous solvent.

-

Add an equimolar amount of the secondary aromatic amine (e.g., N-ethylaniline) to the solution.

-

Stir the reaction mixture at room temperature for a specified period to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the cooled mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (as monitored by TLC).

-

Quench the reaction by the slow addition of water or a dilute acid solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired 2-(arylaminomethyl)phenylboronic acid.

Suzuki-Miyaura Coupling of 2-Formylphenylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-formylphenylboronic acid with an aryl halide.[1]

Materials:

-

2-Formylphenylboronic acid

-

Aryl halide (e.g., 2-bromopyridine)

-

Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., sodium carbonate)

-

Solvent system (e.g., ethylene glycol dimethyl ether and water)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide and the palladium catalyst.

-

Add the organic solvent (e.g., ethylene glycol dimethyl ether) and stir the mixture for a period (e.g., 20 minutes) to ensure dissolution and complex formation.

-

In a separate vessel, prepare a solution of the base (e.g., sodium carbonate) in water.

-

Add the aqueous base solution and the 2-formylphenylboronic acid to the reaction flask.

-

Heat the reaction mixture to reflux for the required time (e.g., 20 hours), protecting it from light if necessary.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup by adding water and extracting the product with an appropriate organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate in vacuo.

-

Purify the crude product by a suitable technique, such as column chromatography, to obtain the desired biaryl product.

Petasis Borono-Mannich Reaction

The Petasis reaction is a multicomponent reaction that forms substituted amines.[6] A general procedure is described below.

Materials:

-

An ortho-substituted formylphenylboronic acid (or other boronic acid)

-

An amine (primary or secondary)

-

A carbonyl compound (e.g., glyoxylic acid)

-

Solvent (e.g., dichloromethane, hexafluoroisopropanol)

Procedure:

-

In a reaction vessel, combine the amine, the carbonyl compound, and the ortho-substituted formylphenylboronic acid in a suitable solvent.[7]

-

Stir the mixture at room temperature or with heating, depending on the reactivity of the substrates.[8] The reaction can often be performed under ambient conditions without the need for an inert atmosphere.[6]

-

Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can then be purified by standard methods such as flash column chromatography to yield the desired substituted amine.

Conclusion

Ortho-substituted formylphenylboronic acids are powerful and versatile reagents in modern organic synthesis. Their unique reactivity, particularly in forming carbon-carbon and carbon-nitrogen bonds through reactions like the Suzuki-Miyaura coupling and the Petasis reaction, makes them invaluable for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of their reactivity and practical guidance for their use in the laboratory. Further exploration of the literature is encouraged for specific applications and optimization of reaction conditions.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Petasis reaction - Wikipedia [en.wikipedia.org]

- 7. Petasis Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

The Influence of Substituent Electronic Effects on the Reactivity of Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of how electronic effects of substituents on the phenyl ring modulate the reactivity of phenylboronic acids. Understanding these relationships is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing novel molecules in fields ranging from organic synthesis to medicinal chemistry. We will delve into the quantitative impact of substituents on acidity (pKa), and their influence on key reactions such as Suzuki-Miyaura coupling and protodeboronation. Detailed experimental protocols and visual representations of core concepts are provided to facilitate a comprehensive understanding.

The Electronic Tug-of-War: Substituent Effects on Acidity (pKa)

The acidity of a phenylboronic acid, a measure of its ability to donate a proton, is a fundamental property that dictates its behavior in many chemical transformations. Phenylboronic acids are Lewis acids, and their acidity is significantly influenced by the nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) increase acidity (lower pKa) by stabilizing the resulting boronate anion, while electron-donating groups (EDGs) decrease acidity (higher pKa).

The pKa of unsubstituted phenylboronic acid is approximately 8.86.[1] The introduction of fluorine atoms, for instance, generally increases acidity, with the effect being dependent on the position and number of fluorine substituents.[1] For example, the pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77.[1] This modulation of acidity is a key factor in reactions where the boronate form is the active species.

Table 1: pKa Values of Selected Substituted Phenylboronic Acids

| Substituent (Position) | pKa Value | Reference |

| H | 8.86 | [1] |

| 4-Methoxy | 9.24 | [2] |

| 4-Fluoro | 8.77 | [1] |

| 4-Nitro | 7.23 | [2] |

| 3-Carboxymethyl-5-nitro | 6.74 | [2] |

| 2,3,4,6-Tetrafluoro | 6.17 | [1] |

Quantifying Reactivity: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds.[3][4] It establishes a linear free-energy relationship between the logarithm of the reaction rate constant (k) or equilibrium constant (K) and a substituent constant (σ), which is specific to each substituent, and a reaction constant (ρ), which is characteristic of the reaction type.[3][4]

The equation is given by: log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

-

k or K is the rate or equilibrium constant for the substituted reactant.

-

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which reflects the electronic effect of the substituent.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[3]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. The magnitude of ρ reflects the extent of charge development in the transition state.

Impact on Key Reactions

The electronic nature of substituents plays a pivotal role in determining the efficiency and outcome of several reactions involving phenylboronic acids.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[5][6][7] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7] The electronic properties of the substituent on the phenylboronic acid can influence the transmetalation step, which is often the rate-determining step.

Generally, electron-donating groups on the phenylboronic acid can accelerate the transmetalation step.[8] However, the overall effect can be complex and may also depend on the nature of the palladium catalyst and the reaction conditions.[9] In some cases, electron-deficient boronic esters have been observed to lead to an increase in the reaction rate compared to the boronic acid itself.[10]

Protodeboronation

Protodeboronation is a common side reaction that can reduce the yield of the desired cross-coupling product.[11][12][13][14][15] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. The susceptibility of a phenylboronic acid to protodeboronation is highly dependent on the electronic nature of its substituents.

Electron-withdrawing groups on the aryl ring generally make the boronic acid more susceptible to protodeboronation, especially under basic conditions.[11][13][14] In contrast, electron-donating groups tend to disfavor this process.[11] The mechanism can proceed through different pathways, including acid-promoted or base-catalyzed routes.[11][13][14] Understanding the factors that promote protodeboronation is crucial for minimizing this unwanted side reaction. For instance, in some cases, protodeboronation of arylboronic acids with strong electron-withdrawing groups requires longer reaction times.[11]

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometric Titration

This method relies on the change in the UV-Vis absorbance spectrum of the phenylboronic acid as a function of pH.

Materials:

-

Substituted phenylboronic acid

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

-

Deionized water

Procedure:

-

Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

-

For each pH measurement, add a precise volume of the stock solution to a volumetric flask and dilute with the appropriate buffer solution to the mark.

-

Measure the pH of each solution accurately using a calibrated pH meter.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Identify a wavelength where the absorbance changes significantly between the protonated and deprotonated forms of the boronic acid.

-

Plot the absorbance at this wavelength against the measured pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation.

Kinetic Analysis of Suzuki-Miyaura Coupling by GC-MS or HPLC

This protocol allows for the determination of reaction rates for the Suzuki-Miyaura coupling of various substituted phenylboronic acids.

Materials:

-

Substituted phenylboronic acid

-

Aryl halide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., toluene, DMF)

-

Internal standard (for quantitative analysis)

-

GC-MS or HPLC instrument

-

Reaction vials, syringes, and magnetic stirrer

Procedure:

-

In a reaction vial, combine the aryl halide, the palladium catalyst, the base, and the internal standard.

-

Add the solvent and stir the mixture at the desired reaction temperature.

-

To initiate the reaction, add a solution of the substituted phenylboronic acid.

-

At specific time intervals, withdraw an aliquot of the reaction mixture using a syringe.

-

Quench the reaction in the aliquot immediately (e.g., by diluting with a cold solvent and filtering through a short plug of silica).

-

Analyze the quenched aliquot by GC-MS or HPLC to determine the concentration of the product and the remaining starting materials.

-

Plot the concentration of the product as a function of time.

-

The initial reaction rate can be determined from the slope of this curve at the beginning of the reaction. By comparing the rates for different substituted phenylboronic acids, the electronic effects can be quantified.

Conclusion

The electronic effects of substituents on the phenyl ring of boronic acids are a critical determinant of their reactivity. A thorough understanding of these effects, quantified through parameters like pKa and Hammett constants, is indispensable for researchers in organic synthesis and drug development. By leveraging this knowledge, it is possible to fine-tune reaction conditions, enhance yields, and rationally design molecules with desired chemical properties. The experimental protocols provided herein offer a practical framework for investigating these fundamental aspects of phenylboronic acid chemistry.

References

- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 6. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. preprints.org [preprints.org]

- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 15. research.ed.ac.uk [research.ed.ac.uk]

Solubility Profile of (4-Formyl-3-methylphenyl)boronic acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Formyl-3-methylphenyl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for analogous compounds, namely phenylboronic acid and its derivatives, to serve as a predictive reference. This guide details a robust experimental protocol for determining the solubility of boronic acids, enabling researchers to ascertain precise data for the title compound. Furthermore, a visualization of the standardized solubility determination workflow is provided to facilitate experimental planning and execution.

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its boronic acid moiety is a versatile functional group, most notably for its role in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The presence of both a formyl and a methyl group on the phenyl ring influences the molecule's polarity, hydrogen bonding capabilities, and overall physicochemical properties, which in turn dictate its solubility in various organic solvents.

A thorough understanding of the solubility of this compound is critical for its practical application in chemical synthesis, purification, and formulation. The choice of solvent can profoundly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to equip researchers with the foundational knowledge and methodologies to effectively work with this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₉BO₃ |

| Molecular Weight | 163.97 g/mol |

| Appearance | White to light yellow crystalline powder |

| CAS Number | 398151-59-2 |

Solubility of Analogous Boronic Acids

The following tables summarize the experimentally determined solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in several common organic solvents. The data is presented as the mole fraction solubility at various temperatures.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) at 298.15 K (25 °C) |

| Chloroform | Moderate | - |

| 3-Pentanone | High | - |

| Acetone | High | - |

| Dipropyl Ether | High | - |

| Methylcyclohexane | Very Low | - |

Source: Data compiled from multiple sources indicating general trends.[3][4]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

| Solvent | Temperature (K) | o-Isobutoxyphenylboronic Acid (Mole Fraction, x) | m-Isobutoxyphenylboronic Acid (Mole Fraction, x) | p-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.108 | |

| Dipropyl Ether | 293.15 | 0.035 | 0.007 | 0.005 |

| 303.15 | 0.055 | 0.012 | 0.009 | |

| 313.15 | 0.085 | 0.020 | 0.015 | |

| 323.15 | 0.125 | 0.032 | 0.024 | |

| Methylcyclohexane | 293.15 | 0.002 | < 0.001 | < 0.001 |

| 303.15 | 0.003 | < 0.001 | < 0.001 | |

| 313.15 | 0.005 | 0.001 | 0.001 | |

| 323.15 | 0.008 | 0.002 | 0.002 |

Source: Adapted from a study on isobutoxyphenylboronic acid isomers.[2][5]

Experimental Protocol for Solubility Determination: Dynamic Method

A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[1][4] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle: A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer

-

Precision thermometer or thermocouple

-

Luminance probe or laser beam for turbidity measurement (optional, for higher accuracy)

-

Controlled temperature bath

Procedure:

-

Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into the jacketed glass vessel to prepare a sample of known composition.

-

Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) while being vigorously stirred to ensure homogeneity.

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally by observing the scattering of a laser beam passing through the solution or by using a luminance probe.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate solubility measurements.[4] Therefore, careful control of experimental conditions and the use of anhydrous solvents are recommended.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a boronic acid using the dynamic method.

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently scarce, the information available for analogous compounds provides a valuable predictive framework. The provided experimental protocol for the dynamic method offers a reliable approach for researchers to determine the precise solubility of the title compound in solvents relevant to their work. Such empirical data is indispensable for optimizing reaction conditions, developing robust purification strategies, and advancing the application of this versatile building block in drug discovery and organic synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of substituted phenylboronic acids, compounds of significant interest in organic synthesis and medicinal chemistry. The information is structured to be a practical resource for laboratory work and theoretical understanding, with a focus on data presentation, experimental protocols, and visual representations of key processes.

Physical Properties

Substituted phenylboronic acids are generally white to off-white crystalline solids. Their physical properties, such as melting point and solubility, are influenced by the nature and position of the substituents on the phenyl ring.

Crystal Structure

Phenylboronic acid itself crystallizes in the orthorhombic space group Iba2. The molecule is planar, with the boron atom adopting sp² hybridization and possessing an empty p-orbital. In the solid state, molecules of phenylboronic acid form hydrogen-bonded dimeric units, which then extend into a larger hydrogen-bonded network. The crystal structure of 4-(methoxycarbonyl)phenylboronic acid also reveals the formation of inversion dimers through pairs of O-H⋯O hydrogen bonds involving the boronic acid hydroxyl groups.[1]

Table 1: Crystallographic Data for Phenylboronic Acid

| Parameter | Value |

| Formula | C₆H₅B(OH)₂ |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a | 17.9049(7) Å |

| b | 15.3264(5) Å |

| c | 9.8113(2) Å |

| Z | 16 |

Solubility

Phenylboronic acids exhibit solubility in most polar organic solvents, while their solubility in nonpolar solvents like hexanes and carbon tetrachloride is poor.[2] The introduction of polar substituents can increase solubility in aqueous media, a crucial factor in drug development and biological applications.

Chemical Properties and Reactivity

The chemistry of substituted phenylboronic acids is dominated by the electrophilic nature of the boron atom and the reactivity of the boronic acid moiety.

Acidity (pKa)

Phenylboronic acids are weak Lewis acids. The pKa of the boronic acid is a critical parameter that influences its reactivity, particularly its ability to form boronate esters. The electronic nature of the substituents on the phenyl ring significantly affects the pKa. Electron-withdrawing groups generally lower the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect.

Table 2: pKa Values of Selected Substituted Phenylboronic Acids in Water

| Phenylboronic Acid Derivative | Substituent Position | pKa |

| Phenylboronic acid | - | 8.83[2] |

| 4-Methoxyphenylboronic acid | para | 9.25 |

| 2-((Dimethylamino)methyl)phenylboronic acid | ortho | ~5.3[3] |

| 4-Formylphenylboronic acid | para | 7.9 |

| 3-Trifluoromethoxyphenylboronic acid | meta | ~7.8 |

| 4-Trifluoromethoxyphenylboronic acid | para | ~7.8 |

| 2-Trifluoromethoxyphenylboronic acid | ortho | >8.8 |

Note: pKa values can vary depending on the experimental conditions (e.g., solvent, temperature).

Suzuki-Miyaura Coupling Reaction

One of the most prominent applications of substituted phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an organohalide.[4][5] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5][6]

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Boronate Ester Formation with Diols

Phenylboronic acids reversibly react with 1,2- and 1,3-diols to form cyclic boronate esters.[7] This equilibrium is pH-dependent, with ester formation generally favored at pH values near or above the pKa of the boronic acid.[7] This property is the basis for their use in glucose sensors and for the protection of diols in organic synthesis. The interaction is also crucial for their application in drug delivery systems that respond to changes in glucose concentration.

Equilibrium of Phenylboronic Acid with a Diol at Different pH.

Oxidative Stability

A significant limitation of boronic acids in biological applications is their susceptibility to oxidation, particularly by reactive oxygen species. However, the oxidative stability can be enhanced by modifying the structure. For instance, the formation of an intramolecular dative bond, as in oxaborolones, can increase the resistance to oxidation by orders of magnitude.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization and application of substituted phenylboronic acids.

Synthesis of Substituted Phenylboronic Acids

A common method for the synthesis of phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

General Procedure:

-

Grignard Reagent Formation: To a solution of the corresponding aryl bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The reaction is typically initiated with a small crystal of iodine or by gentle heating.

-

Reaction with Trialkyl Borate: Cool the freshly prepared Grignard reagent to -78 °C. Slowly add a solution of triisopropyl borate in anhydrous THF.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Determination of pKa by Spectrophotometric Titration

This method relies on the change in the UV-Vis absorbance spectrum of the phenylboronic acid as a function of pH.

Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Preparation of Stock Solution: Prepare a stock solution of the substituted phenylboronic acid in a suitable solvent (e.g., methanol or water).

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum for each sample.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance change is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.

Workflow for pKa Determination by Spectrophotometric Titration.

Suzuki-Miyaura Cross-Coupling: A Representative Protocol

Reaction: Coupling of a substituted phenylboronic acid with an aryl halide.

Materials:

-

Substituted phenylboronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., toluene, DMF, or a mixture with water)

Procedure:

-

To a reaction vessel, add the substituted phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 equivalents).

-

Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to afford the desired biaryl product.

Applications in Drug Development and Research

The unique properties of substituted phenylboronic acids make them valuable in various aspects of drug development and scientific research:

-

Medicinal Chemistry: As key building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

-

Drug Delivery: In the design of stimuli-responsive drug delivery systems, particularly for glucose-responsive insulin delivery.

-

Biosensors: For the development of sensors for carbohydrates, glycoproteins, and other diol-containing biomolecules.

-

Enzyme Inhibition: Certain boronic acid derivatives have shown potential as enzyme inhibitors.

-

Chemical Biology: As tools to probe biological systems and interactions involving carbohydrates.

This guide provides a foundational understanding of the physical and chemical properties of substituted phenylboronic acids. For more specific applications and detailed information on individual compounds, consulting the primary literature is recommended.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 4. Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society [acs.digitellinc.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. metrohm.com [metrohm.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (4-Formyl-3-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the utilization of (4-Formyl-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic utility of its substituent groups.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] this compound is a valuable reagent in this context, as it allows for the introduction of a substituted phenyl ring bearing a formyl and a methyl group. These functional groups serve as handles for further chemical transformations, making this boronic acid an important intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The resulting biaryl structures are prevalent in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and analgesic properties.[2][3]

Key Applications in Drug Discovery

The biphenyl moiety synthesized using this compound is a privileged scaffold in drug design. The formyl group can be readily converted into other functionalities such as carboxylic acids, oximes, or amines, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, ortho-substituted biphenyl mannosides have been developed as potent and orally bioavailable FimH antagonists, which are promising for the treatment of urinary tract infections by preventing bacterial adhesion.[4] The strategic placement of the methyl and formyl groups on the phenyl ring allows for the exploration of structure-activity relationships (SAR) in lead optimization campaigns.

Experimental Protocol: A General Guideline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials and Reagents:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent via syringe. If using a solid catalyst and/or ligand, add them at this stage. If using a pre-catalyst solution, add it via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water or brine. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biphenyl derivative.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions. These are representative and should be optimized for the specific substrates being used.

| Parameter | Typical Conditions |

| Aryl Halide | Aryl Bromide or Aryl Iodide (1.0 eq) |

| Boronic Acid | This compound (1.2 - 1.5 eq) |

| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-5 mol%) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 - 3.0 eq) |

| Solvent | 1,4-Dioxane, Toluene, DMF/H₂O |

| Temperature | 80 - 110 °C |

| Reaction Time | 2 - 24 hours |

| Typical Yield | 60 - 95% |

Visualizations

Caption: Experimental workflow for the synthesis of bioactive molecules.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Logical relationship from starting material to potential therapeutic applications.

References

- 1. US8664428B2 - Method for producing (2,4-dimethylbiphenyl-3-yl)acetic acids, the esters thereof and intermediate compounds - Google Patents [patents.google.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. ijsdr.org [ijsdr.org]

- 4. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]